molecular formula C13H20N2O B13016355 6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine

6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine

Cat. No.: B13016355
M. Wt: 220.31 g/mol
InChI Key: FAXIHPACZPGHET-UHFFFAOYSA-N
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Description

6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine is a pyridine derivative characterized by a cyclobutylmethoxy substituent at the 6-position of the pyridine ring and an amine group at the 3-position. The cyclobutyl group is further substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, conferring unique steric and electronic properties to the molecule.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

6-[(1-ethyl-3-methylcyclobutyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C13H20N2O/c1-3-13(6-10(2)7-13)9-16-12-5-4-11(14)8-15-12/h4-5,8,10H,3,6-7,9,14H2,1-2H3

InChI Key

FAXIHPACZPGHET-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)C)COC2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1-ethyl-3-methylcyclobutylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Compound Name Substituent Pattern Molecular Formula Key Structural Differences
6-(Cyclobutylmethoxy)pyridin-3-amine Cyclobutylmethoxy at C6, NH₂ at C3 C₁₀H₁₄N₂O Simpler cyclobutyl group (no ethyl/methyl)
6-((2-Methylcyclobutyl)methoxy)pyridin-3-amine 2-Methylcyclobutylmethoxy at C6, NH₂ at C3 C₁₁H₁₆N₂O Methyl at C2 of cyclobutyl (vs. 1-Ethyl-3-methyl)
6-Methoxy-4-methylpyridin-3-amine Methoxy at C6, NH₂ at C3, methyl at C4 C₇H₁₀N₂O No cyclobutyl; additional methyl at C4
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine Methoxy at C6, NH₂ linked to trifluoromethyl-substituted ethyl C₁₅H₁₅F₃N₂O Bulky aryl-alkyl substituent (vs. cycloaliphatic)

Physicochemical Properties

  • Lipophilicity : The 1-Ethyl-3-methylcyclobutyl group increases lipophilicity compared to simpler cyclobutyl or methyl-substituted analogues (e.g., 6-(Cyclobutylmethoxy)pyridin-3-amine) . This enhances membrane permeability, a critical factor in drug bioavailability.
  • Electronic Effects : The cyclobutyl group’s electron-donating nature may stabilize the pyridine ring’s electron-deficient system, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ).

Research Findings and Challenges

  • Stability Issues : Cyclobutyl-containing compounds may undergo ring-opening under acidic conditions, necessitating formulation adjustments for pharmaceutical use .

Biological Activity

6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O, with a molecular weight of 220.31 g/mol. The compound features a pyridine ring substituted with a methoxy group and an ethyl-3-methylcyclobutyl moiety, contributing to its unique chemical reactivity and biological activity.

Research indicates that this compound acts as a ligand in various biochemical assays. Its mechanism of action primarily involves binding to specific molecular targets, which may modulate enzyme activity associated with inflammatory pathways. This modulation is crucial for its potential anti-inflammatory and anticancer effects.

Anti-inflammatory Properties

Studies have shown that this compound may inhibit enzymes involved in inflammatory processes, leading to observed anti-inflammatory effects. The inhibition of such enzymes can significantly impact conditions characterized by inflammation, potentially offering therapeutic benefits in treating diseases like arthritis or other inflammatory disorders.

Anticancer Potential

There is emerging evidence suggesting that this compound may exhibit anticancer properties. The compound's structural features allow it to interact with cancer-related targets, which could inhibit tumor growth or induce apoptosis in cancer cells. Further studies are necessary to elucidate the specific pathways involved and the compound's efficacy in various cancer models.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The presence of the ethylcyclobutyl group distinguishes it from other pyridine derivatives, potentially influencing its biological activity and applications.

Compound NameStructure FeaturesBiological Activity
6-(Methoxy)pyridin-3-amineSimple methoxy substitutionModerate anti-inflammatory
6-(Ethylpyridin-3-amine)Ethyl substitution without cyclobutylLimited anticancer effects
This compound Unique cyclobutyl group enhances reactivityStrong anti-inflammatory and potential anticancer properties

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